5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline
CAS No.: 326483-42-5
Cat. No.: VC21517699
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 326483-42-5 |
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Molecular Formula | C16H21N3O2 |
Molecular Weight | 287.36g/mol |
IUPAC Name | 5,8-dimethoxy-4-methyl-2-piperazin-1-ylquinoline |
Standard InChI | InChI=1S/C16H21N3O2/c1-11-10-14(19-8-6-17-7-9-19)18-16-13(21-3)5-4-12(20-2)15(11)16/h4-5,10,17H,6-9H2,1-3H3 |
Standard InChI Key | WLGAKDMARSNSKO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCNCC3 |
Canonical SMILES | CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCNCC3 |
Introduction
Chemical Structure and Properties
Structural Features
5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline incorporates several key structural elements that define its chemical identity. The molecule contains a quinoline core structure with methoxy groups at positions 5 and 8, a methyl group at position 4, and a piperazine ring attached at position 2. This structure shares similarities with other quinoline-piperazine hybrids that have demonstrated various biological activities.
The compound features three main pharmacophoric regions:
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The quinoline scaffold, which serves as the primary structural framework
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The piperazine moiety, which often acts as a molecular bridge
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The methoxy substituents, which can modify the compound's electronic properties and lipophilicity
Physicochemical Properties
Based on the properties of similar quinoline derivatives, 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline likely possesses the following characteristics:
Property | Expected Value | Relevance |
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Molecular Weight | Approximately 315-330 g/mol | Determines absorption and distribution |
Lipophilicity (LogP) | 2.5-4.0 | Affects membrane permeability |
Hydrogen Bond Acceptors | 6 | Influences solubility and binding |
Hydrogen Bond Donors | 1 | Affects interaction with biological targets |
Topological Polar Surface Area | 55-65 Ų | Related to bioavailability |
These properties would place the compound within acceptable ranges for drug-likeness according to Lipinski's Rule of Five, suggesting potential suitability for development as a therapeutic agent .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of quinoline-piperazine hybrids typically follows established procedures that can be adapted for 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline. Based on related compounds, several synthetic routes are feasible.
Biological Activities and Applications
Antimicrobial Properties
Quinoline-piperazine hybrids structurally related to 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline have demonstrated significant antimicrobial activities. Recent studies indicate that these compounds can exhibit potent effects against both Gram-positive and Gram-negative bacteria.
Notably, some 2-[(piperazin-1-yl)methyl]quinoline derivatives have shown remarkable antibiotic activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 0.03-32 μM . This suggests that 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline may possess similar antimicrobial potential.
Structure-Activity Relationships
The biological activity of quinoline-piperazine hybrids is strongly influenced by their structural features. Based on studies of related compounds, the following structure-activity relationships can be proposed for 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline:
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The quinoline scaffold provides a planar, aromatic system that may facilitate interaction with biological targets
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The piperazine moiety can enhance solubility and serve as a molecular linker
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The methoxy groups at positions 5 and 8 may modulate the electronic properties and lipophilicity
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The methyl group at position 4 could influence the compound's orientation in binding pockets
These structural elements collectively contribute to the compound's potential biological profile and pharmaceutical relevance.
Current Research Trends
Structural Modifications
Current research on quinoline-piperazine hybrids focuses on structural modifications to enhance their biological activities. Recent work has explored various substitution patterns on both the quinoline core and the piperazine ring.
For instance, researchers have investigated:
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Dimethoxy substitutions at positions 4 and 6 of the quinoline scaffold
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Introduction of fluorine atoms at position 6
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Incorporation of various substituents on the piperazine ring
These modifications aim to optimize the compounds' pharmacokinetic properties and target specificity .
Novel Hybrid Designs
An emerging trend in research involves the development of molecular hybrids that combine the quinoline-piperazine scaffold with other bioactive moieties. Recent studies have explored the incorporation of:
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Sulfonamides (e.g., 4-(4,6-dimethoxy-quinolin-2-ylmethyl)-piperazine-1-sulfonamide)
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Amides (e.g., 4-(4,6-dimethoxy-quinolin-2-ylmethyl)-piperazine-1-amide)
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Triazine derivatives
These hybrid designs represent a promising approach to developing compounds with enhanced potency and broader spectrum of activity .
Analytical Characterization
Spectroscopic Analysis
Characterization of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline would typically involve various spectroscopic methods. Based on data from related compounds, the following spectral features would be expected:
Analytical Method | Expected Features |
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¹H NMR | Signals for methoxy protons (3.9-4.1 ppm), methyl protons (2.3-2.5 ppm), piperazine protons (2.5-3.4 ppm), and aromatic protons (6.9-8.0 ppm) |
¹³C NMR | Characteristic peaks for methoxy carbons (55-57 ppm), methyl carbon (15-20 ppm), piperazine carbons (45-53 ppm), and aromatic carbons (105-165 ppm) |
Mass Spectrometry | Molecular ion peak corresponding to the molecular weight and fragmentation patterns characteristic of quinoline and piperazine moieties |
IR Spectroscopy | Absorption bands for C-O-C stretching (1240-1270 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-H stretching (2850-3000 cm⁻¹) |
These spectroscopic data would be essential for confirming the structure and purity of the synthesized compound.
Computational Studies and Molecular Modeling
Predicted Interactions with Biological Targets
Computational studies on quinoline-piperazine hybrids suggest potential mechanisms of action for 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline. These compounds often interact with bacterial targets through:
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Intercalation with DNA
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Inhibition of topoisomerase enzymes
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Disruption of bacterial cell membrane integrity
The dimethoxy groups at positions 5 and 8 would likely contribute to binding affinity through hydrogen bonding and van der Waals interactions, while the piperazine moiety could participate in ionic interactions with negatively charged residues in target proteins .
Drug-Likeness and ADMET Predictions
In silico studies of quinoline-piperazine hybrids typically include predictions of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline, these predictions would help assess its potential as a drug candidate.
Based on structural features, 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline would likely exhibit:
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Moderate to good oral bioavailability
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Blood-brain barrier permeability
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Metabolic stability through Phase I and Phase II metabolic pathways
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Low to moderate toxicity profile
These predictions would need experimental validation but provide valuable preliminary insights into the compound's pharmaceutical potential.
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